An In-depth Technical Guide to Spiro[2.4]heptane-4,7-dione: Structure, Properties, and Synthetic Strategies
An In-depth Technical Guide to Spiro[2.4]heptane-4,7-dione: Structure, Properties, and Synthetic Strategies
Introduction
Spiro[2.4]heptane-4,7-dione is a fascinating and synthetically challenging molecule characterized by a unique spirocyclic framework. This structure features a cyclopropane ring fused to a cyclopentane ring at a single carbon atom, with carbonyl functionalities on both rings. The inherent ring strain of the cyclopropane moiety, combined with the reactivity of the two ketone groups, makes this compound a potentially valuable building block in organic synthesis and medicinal chemistry. The rigidity of the spirocyclic system provides a well-defined three-dimensional orientation of substituents, a desirable feature in the design of novel therapeutic agents. This guide provides a comprehensive overview of the chemical structure and properties of spiro[2.4]heptane-4,7-dione, alongside proposed synthetic strategies and anticipated spectroscopic data, to serve as a valuable resource for researchers and professionals in drug development.
Chemical Structure and Identifiers
The fundamental details of spiro[2.4]heptane-4,7-dione are summarized in the table below, providing a clear identification of this unique chemical entity.
| Identifier | Value | Source |
| Chemical Structure | ![]() | IUPAC |
| IUPAC Name | spiro[2.4]heptane-4,7-dione | PubChem[1] |
| Molecular Formula | C₇H₈O₂ | PubChem[1] |
| CAS Number | Not available | |
| PubChem CID | 69691314 | PubChem[1] |
| InChI | InChI=1S/C7H8O2/c8-5-3-6(9)7(4-5)1-2-7/h1-4H2 | PubChem[1] |
| InChIKey | RQZIAEAASNAIHG-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | C1CC12CC(=O)CC2=O | PubChem[1] |
Physicochemical Properties
Due to the limited availability of experimental data in the current literature, the physicochemical properties of spiro[2.4]heptane-4,7-dione are largely predicted based on its structure. These theoretical values provide a useful starting point for understanding its behavior.
| Property | Predicted Value | Source |
| Molecular Weight | 124.14 g/mol | PubChem[1] |
| XLogP3 | 0 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Exact Mass | 124.052429494 Da | PubChem[1] |
| Topological Polar Surface Area | 34.1 Ų | PubChem[1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in polar organic solvents. |
Proposed Synthetic Routes
The synthesis of spiro[2.4]heptane-4,7-dione is not explicitly detailed in the current chemical literature. However, leveraging established methodologies for the formation of spirocycles and the introduction of ketone functionalities, plausible synthetic pathways can be devised. The following are two proposed, detailed synthetic routes.
Route 1: Intramolecular Cyclization of a Cyclopropyl-Substituted Precursor
This approach focuses on the construction of the cyclopentanedione ring onto a pre-existing cyclopropane scaffold. The key step involves an intramolecular condensation reaction to form the five-membered ring.
Caption: Proposed synthesis of spiro[2.4]heptane-4,7-dione via Dieckmann condensation.
Detailed Experimental Protocol:
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Synthesis of the Dieckmann Condensation Precursor:
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Step 1a: Esterification. Cyclopropanecarboxylic acid is esterified, for example, by reacting with ethanol in the presence of a catalytic amount of sulfuric acid to yield ethyl cyclopropanecarboxylate.
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Step 1b: Acylation. The α-carbon of a suitable acetate derivative, such as ethyl acetate, is deprotonated with a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C) in an inert solvent like tetrahydrofuran (THF). The resulting enolate is then acylated with ethyl cyclopropanecarboxylate to form a β-keto ester.
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Step 1c: Alkylation. The resulting β-keto ester is then deprotonated again with a suitable base (e.g., sodium ethoxide in ethanol) and alkylated with an appropriate three-carbon electrophile bearing a protected carbonyl group or a precursor, such as 1-bromo-3,3-dimethoxypropane. Subsequent deprotection of the acetal would yield the desired precursor for the Dieckmann condensation.
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Intramolecular Cyclization (Dieckmann Condensation):
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The precursor from step 1 is treated with a base, such as sodium ethoxide in a non-polar solvent like toluene.
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The reaction mixture is heated to promote the intramolecular cyclization, forming the cyclopentanedione ring.
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Acidic workup and subsequent purification by column chromatography would yield the target molecule, spiro[2.4]heptane-4,7-dione.
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Route 2: Oxidative Cleavage of a Spiro[2.4]heptadiene Derivative
This strategy involves the synthesis of a spiro[2.4]heptadiene precursor, followed by oxidative cleavage of the double bonds to form the dione. The synthesis of spiro[2.4]hepta-4,6-dienes is well-documented.[2][3]
Caption: Proposed synthesis of spiro[2.4]heptane-4,7-dione via ozonolysis.
Detailed Experimental Protocol:
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Synthesis of Spiro[2.4]hepta-4,6-diene:
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Freshly cracked cyclopentadiene is reacted with a dihalomethane, such as diiodomethane, in the presence of a zinc-copper couple (Simmons-Smith reaction) in a suitable solvent like diethyl ether. This reaction effects the cyclopropanation of one of the double bonds of cyclopentadiene to form spiro[2.4]hepta-4,6-diene.[2][3]
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Oxidative Cleavage (Ozonolysis):
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Spiro[2.4]hepta-4,6-diene is dissolved in a non-participating solvent, such as dichloromethane or methanol, and cooled to a low temperature (typically -78 °C).
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Ozone gas is bubbled through the solution until a blue color persists, indicating the complete consumption of the starting material.
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The reaction is then quenched with a reductive workup agent, such as dimethyl sulfide or triphenylphosphine, to cleave the ozonide and form the dicarbonyl compound.
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The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford spiro[2.4]heptane-4,7-dione.
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Anticipated Spectroscopic Characterization
While experimental spectroscopic data for spiro[2.4]heptane-4,7-dione is not currently available, its spectral characteristics can be predicted based on its structure and data from analogous compounds.
| Spectroscopic Technique | Anticipated Features |
| ¹H NMR | - Cyclopropyl protons: Expected to appear as complex multiplets in the upfield region (δ 0.5-1.5 ppm).- Cyclopentane protons: Protons α to the carbonyl groups would be deshielded and appear as multiplets in the range of δ 2.0-3.0 ppm. |
| ¹³C NMR | - Spiro carbon: A quaternary carbon signal expected around δ 30-40 ppm.- Cyclopropyl carbons: Methylene carbons of the cyclopropane ring are anticipated in the upfield region (δ 10-25 ppm).- Cyclopentane carbons: Methylene carbons of the cyclopentane ring would appear in the range of δ 30-50 ppm.- Carbonyl carbons: Two distinct carbonyl signals are expected in the downfield region (δ 190-210 ppm). |
| IR Spectroscopy | - C=O stretching: Strong absorption bands are expected in the region of 1700-1750 cm⁻¹ for the two ketone functionalities. The five-membered ring ketone may absorb at a slightly higher frequency than a typical acyclic ketone due to ring strain. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z = 124.- Fragmentation: Likely fragmentation patterns would involve the loss of CO (m/z = 96) and subsequent fragmentation of the hydrocarbon skeleton. |
Potential Reactivity and Applications
The unique structural features of spiro[2.4]heptane-4,7-dione suggest a rich and varied reactivity profile, making it a promising candidate for further investigation in synthetic and medicinal chemistry.
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Reactivity of the Carbonyl Groups: The two ketone functionalities can undergo a wide range of standard carbonyl reactions, including reduction to alcohols, reductive amination, and addition of organometallic reagents. The presence of two carbonyl groups also allows for the potential formation of enolates and subsequent aldol-type reactions, which could be exploited to build more complex molecular architectures.
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Ring Strain of the Cyclopropane: The inherent strain of the cyclopropane ring makes it susceptible to ring-opening reactions under certain conditions, such as treatment with electrophiles or transition metal catalysts. This reactivity could be harnessed to generate functionalized cyclopentane derivatives.
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Applications in Drug Discovery: Spirocyclic scaffolds are increasingly recognized for their ability to impart conformational rigidity and three-dimensionality to drug candidates, which can lead to improved binding affinity and selectivity for biological targets. Spiro[2.4]heptane-4,7-dione, with its two points of functionality, could serve as a versatile starting material for the synthesis of novel spirocyclic compounds with potential therapeutic applications.
Conclusion
Spiro[2.4]heptane-4,7-dione represents a synthetically intriguing yet underexplored molecule. While experimental data on its properties and synthesis are scarce, established chemical principles allow for the rational design of synthetic routes and the prediction of its spectroscopic and reactive characteristics. The unique combination of a strained spirocyclic core and multiple reactive functional groups positions this compound as a valuable target for future research in synthetic methodology and as a potential scaffold in the development of new pharmaceuticals. This guide provides a foundational understanding to encourage and facilitate further exploration of this promising chemical entity.
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